2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid
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Overview
Description
2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfinyl group attached to an acetic acid moiety, along with a 3-chloroanilino substituent. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid typically involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with a sulfinylating agent such as sulfinyl chloride. The reaction conditions often require a controlled temperature environment and the use of solvents like dichloromethane to facilitate the reaction. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production. Industrial methods also incorporate advanced purification techniques to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a crucial role in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound can reduce inflammation and pain. Additionally, its sulfinyl group may interact with other cellular components, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloroanilino)nicotinic acid hydrazides: Known for their anti-inflammatory and analgesic activities.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Exhibits anti-inflammatory properties.
Uniqueness
2-((2-(3-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid stands out due to its unique combination of a sulfinyl group and a 3-chloroanilino substituent, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-7-2-1-3-8(4-7)12-9(13)5-17(16)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOIFVXTRMGOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CS(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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